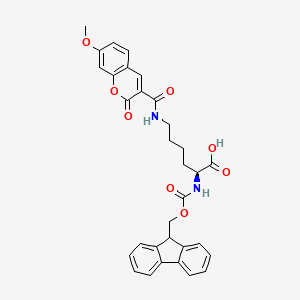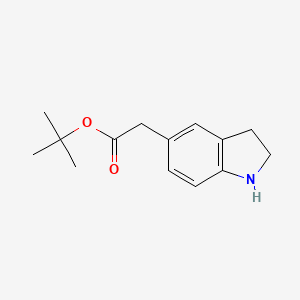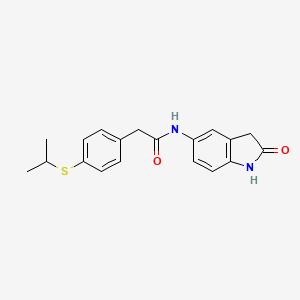
Fmoc-Lys(MOC)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-Lys(MOC)-OH, also known as fluorenylmethyloxycarbonyl-L-lysine (methoxycarbonyl)-OH, is a derivative of lysine, an essential amino acid. This compound is widely used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The fluorenylmethyloxycarbonyl group is a popular protecting group in solid-phase peptide synthesis, allowing for the stepwise construction of peptides.
Mécanisme D'action
Target of Action
Fmoc-Lys(MOC)-OH, also known as Fmoc-Lysine(MOC)-OH, is primarily used in the field of peptide synthesis . Its primary targets are the amino acid residues in a peptide chain. The compound plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide .
Mode of Action
This compound operates through a mechanism known as Fmoc solid-phase peptide synthesis (SPPS) . In this process, the Fmoc group serves as a temporary protecting group for the N-terminus of the peptide chain. The peptide chain is assembled step by step, one amino acid at a time, while attached to an insoluble resin support . This allows the reaction by-products to be removed at each step via a simple wash .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is peptide synthesis . The compound contributes to the formation of peptide bonds, which are essential for the creation of peptides. These peptides can then participate in various biological processes, depending on their specific amino acid sequences.
Result of Action
The result of the action of this compound is the successful synthesis of peptide chains . These peptide chains can be designed to have a wide range of biological activities, depending on the sequence of amino acids they contain.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the efficiency of the Fmoc SPPS process . Additionally, the temperature and solvent used can also impact the peptide synthesis process .
Analyse Biochimique
Biochemical Properties
Fmoc-Lys(MOC)-OH plays a significant role in biochemical reactions, particularly in the synthesis of peptides . It interacts with various enzymes and proteins during the peptide synthesis process . The nature of these interactions is primarily through the Fmoc group, which is cleaved by secondary amines such as piperidine .
Cellular Effects
The effects of this compound on cells are primarily observed in the context of peptide synthesis. It influences cell function by contributing to the formation of peptides, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its involvement in peptide synthesis . It binds to insoluble resin support during the synthesis process . The Fmoc group is then cleaved, allowing the addition of the next amino acid in the peptide chain .
Temporal Effects in Laboratory Settings
Over time, this compound contributes to the step-by-step assembly of the peptide chain
Metabolic Pathways
This compound is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes such as piperidine, which cleaves the Fmoc group, allowing the peptide chain to be extended .
Transport and Distribution
In the context of peptide synthesis, this compound is attached to an insoluble resin support, which aids in its distribution during the synthesis process .
Subcellular Localization
The subcellular localization of this compound would be dependent on the peptide it is incorporated into. As it is used in peptide synthesis, it does not have a specific subcellular localization outside of this context .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Lys(MOC)-OH typically involves the protection of the lysine amino group with the fluorenylmethyloxycarbonyl group. This is achieved through the reaction of lysine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at room temperature. The resulting product is then purified through crystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and high-throughput production of the compound. The use of solid-phase peptide synthesis techniques ensures the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-Lys(MOC)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The fluorenylmethyloxycarbonyl group can be removed using a base such as piperidine, revealing the free amino group of lysine.
Coupling Reactions: The free amino group can then participate in peptide bond formation with other amino acids or peptides.
Substitution Reactions: The methoxycarbonyl group can be substituted with other functional groups to modify the properties of the compound.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide at room temperature.
Coupling: Carbodiimide reagents such as N,N’-diisopropylcarbodiimide in the presence of hydroxybenzotriazole.
Substitution: Various nucleophiles under mild conditions.
Major Products Formed
Deprotected Lysine: Free amino group available for further reactions.
Peptide Chains: Formed through coupling reactions with other amino acids.
Modified Lysine Derivatives: Resulting from substitution reactions.
Applications De Recherche Scientifique
Chemistry
Fmoc-Lys(MOC)-OH is extensively used in the synthesis of peptides and proteins. It serves as a building block in the construction of complex peptide sequences, enabling the study of protein structure and function.
Biology
In biological research, this compound is used to create peptide-based probes and inhibitors. These tools help in the investigation of enzyme activities and protein-protein interactions.
Medicine
This compound is employed in the development of peptide-based therapeutics. These therapeutics target specific proteins and pathways, offering potential treatments for various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the production of synthetic peptides for use in cosmetics, food additives, and pharmaceuticals.
Comparaison Avec Des Composés Similaires
Similar Compounds
Boc-Lys(MOC)-OH: Uses tert-butyloxycarbonyl as the protecting group.
Cbz-Lys(MOC)-OH: Uses benzyloxycarbonyl as the protecting group.
Fmoc-Lys(Boc)-OH: Uses fluorenylmethyloxycarbonyl for the amino group and tert-butyloxycarbonyl for the side chain.
Uniqueness
Fmoc-Lys(MOC)-OH is unique due to the combination of the fluorenylmethyloxycarbonyl group and the methoxycarbonyl group. This combination provides specific protection and reactivity properties, making it highly suitable for solid-phase peptide synthesis. The fluorenylmethyloxycarbonyl group offers stability under acidic conditions and can be easily removed under basic conditions, providing versatility in peptide synthesis.
Propriétés
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(7-methoxy-2-oxochromene-3-carbonyl)amino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30N2O8/c1-40-20-14-13-19-16-25(31(38)42-28(19)17-20)29(35)33-15-7-6-12-27(30(36)37)34-32(39)41-18-26-23-10-4-2-8-21(23)22-9-3-5-11-24(22)26/h2-5,8-11,13-14,16-17,26-27H,6-7,12,15,18H2,1H3,(H,33,35)(H,34,39)(H,36,37)/t27-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RASLBFAIOQWVFC-MHZLTWQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone](/img/structure/B2862063.png)

![4-nitro-N-{2-[2-(pyridin-2-yl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2862066.png)


![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2862070.png)



![(Z)-8-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2,3-dimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2862079.png)
![(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2862080.png)
![(NE)-N-[(1-methyl-3-propan-2-ylpyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B2862081.png)
